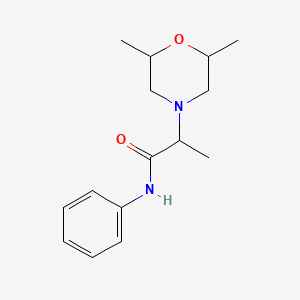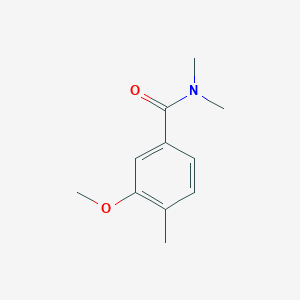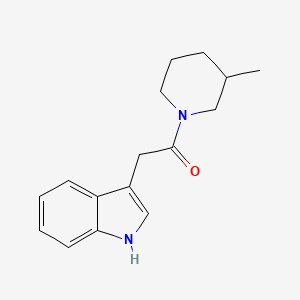
3-methoxy-4-methyl-N-pyridin-4-ylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methoxy-4-methyl-N-pyridin-4-ylbenzamide is a chemical compound that has been extensively studied in the field of medicinal chemistry. It is a small molecule that has shown promising results in various scientific research applications.
Mecanismo De Acción
The mechanism of action of 3-methoxy-4-methyl-N-pyridin-4-ylbenzamide involves the inhibition of specific enzymes that are involved in the progression of various diseases. The compound has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a crucial role in the regulation of gene expression. By inhibiting these enzymes, 3-methoxy-4-methyl-N-pyridin-4-ylbenzamide can prevent the growth and proliferation of cancer cells and reduce the accumulation of toxic proteins in the brain, which are associated with Alzheimer's and Parkinson's disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-methoxy-4-methyl-N-pyridin-4-ylbenzamide are still being studied. However, it has been shown to exhibit potent inhibitory activity against certain enzymes that are involved in the progression of various diseases. The compound has also been shown to have a low toxicity profile, which makes it a promising drug candidate for further development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-methoxy-4-methyl-N-pyridin-4-ylbenzamide in lab experiments include its high yield and purity, its potent inhibitory activity against specific enzymes, and its low toxicity profile. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to work with in certain assays.
Direcciones Futuras
There are several future directions for research on 3-methoxy-4-methyl-N-pyridin-4-ylbenzamide. One direction is to further investigate its mechanism of action and its biochemical and physiological effects. Another direction is to explore its potential as a drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Additionally, researchers can explore ways to improve the solubility of the compound in water to make it more suitable for use in certain assays. Finally, researchers can investigate the potential of this compound as a tool for studying the role of specific enzymes in disease progression.
Métodos De Síntesis
The synthesis method of 3-methoxy-4-methyl-N-pyridin-4-ylbenzamide involves the reaction of 4-methylpyridine-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 3-methoxyaniline to give the desired product. The yield of this reaction is typically high, and the purity of the compound can be easily achieved through standard purification techniques.
Aplicaciones Científicas De Investigación
3-methoxy-4-methyl-N-pyridin-4-ylbenzamide has been extensively studied in the field of medicinal chemistry. It has shown promising results as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. The compound has been shown to exhibit potent inhibitory activity against certain enzymes that are involved in the progression of these diseases.
Propiedades
IUPAC Name |
3-methoxy-4-methyl-N-pyridin-4-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-10-3-4-11(9-13(10)18-2)14(17)16-12-5-7-15-8-6-12/h3-9H,1-2H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWCLKBAHPBHJML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=NC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methoxy-4-methyl-N-pyridin-4-ylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-bromo-N-[1-(furan-2-yl)ethyl]-1H-pyrrole-2-carboxamide](/img/structure/B7465555.png)





![1-(4-chlorophenyl)-N-(3-ethylphenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7465623.png)
![1-acetyl-N-[(2-methylphenyl)methyl]piperidine-4-carboxamide](/img/structure/B7465632.png)
![2-[benzyl(methyl)amino]-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide](/img/structure/B7465639.png)
![1-[4-(difluoromethoxy)phenyl]-N-(4-methoxy-2-morpholin-4-ylsulfonylphenyl)methanimine](/img/structure/B7465646.png)
![2-methyl-N-[(2-methylphenyl)methyl]furan-3-carboxamide](/img/structure/B7465651.png)

![2-(2,5-dimethylphenyl)sulfanyl-N-[2-(4-fluorophenyl)-5-methylpyrazol-3-yl]acetamide](/img/structure/B7465654.png)
